Cas no 108430-57-5 (Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate)

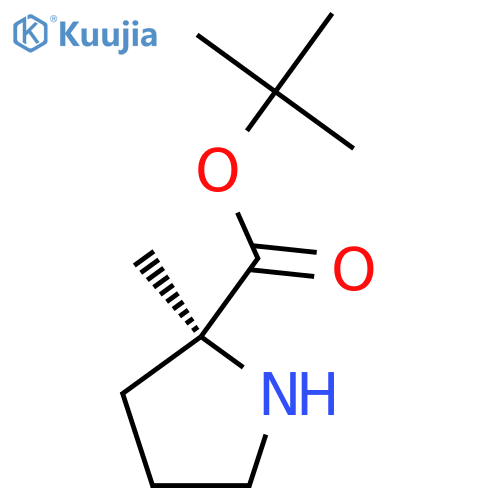

108430-57-5 structure

商品名:Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate

CAS番号:108430-57-5

MF:C10H19NO2

メガワット:185.26336312294

CID:5249973

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- TERT-BUTYL (2S)-2-METHYLPYRROLIDINE-2-CARBOXYLATE

- TERT-BUTYL(2S)-2-METHYLPYRROLIDINE-2-CARBOXYLATE

- L-Proline, 2-methyl-, 1,1-dimethylethyl ester

- Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate

-

- インチ: 1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3/t10-/m0/s1

- InChIKey: WAOBLRSJQYXNJU-JTQLQIEISA-N

- ほほえんだ: O(C(C)(C)C)C([C@]1(C)CCCN1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 208

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 1.4

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-374457-0.5g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 0.5g |

$1043.0 | 2023-05-30 | ||

| Enamine | EN300-374457-5.0g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 5g |

$3147.0 | 2023-05-30 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053129-1g |

tert-Butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 95% | 1g |

¥6755.0 | 2023-04-06 | |

| Enamine | EN300-374457-1.0g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 1g |

$1086.0 | 2023-05-30 | ||

| Enamine | EN300-374457-0.1g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 0.1g |

$956.0 | 2023-05-30 | ||

| Enamine | EN300-374457-2.5g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 2.5g |

$2127.0 | 2023-05-30 | ||

| Enamine | EN300-374457-0.05g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 0.05g |

$912.0 | 2023-05-30 | ||

| Enamine | EN300-374457-0.25g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 0.25g |

$999.0 | 2023-05-30 | ||

| Enamine | EN300-374457-10.0g |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

108430-57-5 | 10g |

$4667.0 | 2023-05-30 |

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

108430-57-5 (Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬